5-Imino-2-propyl-6-(2-trifluoromethyl-benzylidene)-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thiadiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoroacetic anhydride and various azides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique structure may interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its trifluoromethyl group could impart desirable characteristics such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could play a key role in these interactions by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and pyrimidine derivatives, such as:
- 5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- 5-IMINO-2-PROPYL-6-{(Z)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group, in particular, can significantly affect its chemical and biological properties, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13F3N4OS |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(6Z)-5-imino-2-propyl-6-[[2-(trifluoromethyl)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H13F3N4OS/c1-2-5-12-22-23-13(20)10(14(24)21-15(23)25-12)8-9-6-3-4-7-11(9)16(17,18)19/h3-4,6-8,20H,2,5H2,1H3/b10-8-,20-13? |
InChI Key |
HJYZLPAGIMQRRW-UXIASLOJSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3C(F)(F)F)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=CC=C3C(F)(F)F)C(=O)N=C2S1 |
Origin of Product |
United States |
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